Cas no 907985-49-3 (2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol)

2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol structure
907985-49-3 structure
商品名:2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol
CAS番号:907985-49-3
MF:C21H22N2O4
メガワット:366.410385608673
CID:5426105

2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol 化学的及び物理的性質

名前と識別子

    • 2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
    • Phenol, 2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methyl-2-propen-1-yl)oxy]-
    • 2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol
    • インチ: 1S/C21H22N2O4/c1-13(2)12-27-15-6-7-16(18(24)10-15)21-17(11-22-23-21)14-5-8-19(25-3)20(9-14)26-4/h5-11,24H,1,12H2,2-4H3,(H,22,23)
    • InChIKey: IVPPXEBYDMTEQN-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC(OCC(C)=C)=CC=C1C1C(C2=CC=C(OC)C(OC)=C2)=CNN=1

2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-2757-4mg
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
4mg
$66.0 2023-09-11
Life Chemicals
F3385-2757-5mg
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
5mg
$69.0 2023-09-11
Life Chemicals
F3385-2757-2mg
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
2mg
$59.0 2023-09-11
Life Chemicals
F3385-2757-30mg
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
30mg
$119.0 2023-09-11
Life Chemicals
F3385-2757-10μmol
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-2757-20mg
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
20mg
$99.0 2023-09-11
Life Chemicals
F3385-2757-20μmol
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-2757-5μmol
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-2757-40mg
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
40mg
$140.0 2023-09-11
Life Chemicals
F3385-2757-1mg
2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
907985-49-3
1mg
$54.0 2023-09-11

2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol 関連文献

2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenolに関する追加情報

Chemical Profile of 2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol (CAS No. 907985-49-3)

2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol, identified by its Chemical Abstracts Service registry number 907985-49-3, is a structurally complex organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. The compound features a pyrazole core appended with aromatic rings and an alkenyl ether moiety, making it a promising candidate for further exploration in medicinal chemistry. Its molecular architecture suggests potential interactions with biological targets, which has prompted extensive research into its pharmacological properties and synthetic pathways.

The presence of 3,4-dimethoxyphenyl and 2-methylprop-2-en-1-yl substituents introduces unique electronic and steric effects that can modulate the compound's reactivity and binding affinity. These groups are commonly employed in drug design to enhance solubility, metabolic stability, and target specificity. The pyrazole ring, a well-known pharmacophore, is frequently integrated into therapeutic agents due to its ability to engage in hydrogen bonding and π-stacking interactions with biological macromolecules. In this context, 2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol represents an intriguing scaffold for developing novel bioactive molecules.

Recent advancements in computational chemistry have enabled the efficient virtual screening of large chemical libraries to identify hit compounds with desired biological activities. The structural features of 2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol make it a suitable candidate for such high-throughput virtual screening campaigns. Studies have demonstrated that compounds with similar scaffolds exhibit potential as inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The dimethoxyphenyl group, in particular, has been shown to enhance binding affinity through hydrophobic interactions and dipole-dipole forces with protein targets.

In vitro pharmacological evaluations of 2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yloxyphenol) have revealed promising preliminary activity against certain enzymatic targets. For instance, preliminary data suggest that the compound may exhibit inhibitory effects on specific isoforms of protein kinases, which are overexpressed in various malignancies. The pyrazole core contributes to the compound's ability to occupy deep binding pockets within the enzyme active site, facilitating tight binding interactions. Additionally, the alkenyl ether linkage provides flexibility, allowing the molecule to adopt multiple conformations that optimize receptor binding.

The synthesis of 2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-y1-l5-(2-methylprop-l-en-l-yloxy)phenol involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include condensation reactions to form the pyrazole ring, Suzuki-Miyaura cross-coupling for introducing the aromatic substituents, and etherification reactions to incorporate the alkenyl moiety. Advances in transition-metal-catalyzed reactions have streamlined these synthetic routes, enabling higher yields and improved scalability. Such synthetic advancements are crucial for translating promising lead compounds into viable drug candidates for clinical development.

From a biochemical perspective, the compound's structure suggests potential mechanisms of action involving modulation of signal transduction pathways. The dimethoxyphenyl group may interact with aromatic residues in protein targets, while the pyrazole ring can engage in hydrogen bonding networks. These interactions could lead to downstream effects on cellular processes relevant to disease pathogenesis. Furthermore, the presence of a terminal double bond in the alkenyl propenyl group offers opportunities for further derivatization through functionalization reactions such as hydroxylation or oxidation.

Emerging research indicates that structural analogs of 2_4_(34_dimethoxyphenyllpyrazol_31_y11_5(22_methylprop_21_en11_yloxy)phen01, including those with varying substituent patterns on the aromatic rings or different alkene linkers, may exhibit distinct pharmacological profiles. Comparative studies using structure-based drug design approaches can help elucidate structureactivity relationships (SAR), guiding rational modifications to enhance potency or selectivity. Such investigations are essential for optimizing lead compounds before advancing them into preclinical testing phases.

The growing interest in natural product-inspired scaffolds has also influenced contemporary drug discovery efforts involving compounds like 22_44(33_44_dimethoxyphellll_pyralloll33_y11_55(22_methylpropl22_en11_yloxy)phell01_. By leveraging bioisosteric replacements or bio-inspired modifications, researchers aim to develop molecules that mimic natural products' privileged structures while incorporating synthetic accessibility improvements. This strategy often involves replacing bulky groups with more streamlined moieties or introducing functional handles for further chemical manipulation during lead optimization cycles.

In conclusion, 22_44(33_44_dimethoxyphellll_pyralloll33_y11_55(22_methylpropl22_en11_yloxy)phell01 (CAS No._90798549_93) stands as an exemplar of how intricate molecular architectures can be harnessed for therapeutic applications._ Its unique structural features—comprising a pyrazole core linked via an aromatic system decorated with methoxy groups_and_an_alkenyI ether—position it as a versatile scaffold for medicinal chemistry exploration._ Ongoing research endeavors aim_to unlock its full potential by investigating its biological activity profiles_and_developing efficient synthetic routes toward optimized derivatives._ As our understanding_of_biological targets advances, compounds like this one will continue_to_be invaluable tools_for_discovering_next-generation therapeutics.

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